molecular formula C12H10FNO3S B2750765 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1513825-13-2

2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2750765
CAS No.: 1513825-13-2
M. Wt: 267.27
InChI Key: PWFQHMKSZOAEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H10FNO3S and its molecular weight is 267.27. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Properties and Probes

Fluorophores Development : A study on a series of fluorophores, including derivatives similar to the compound , highlighted their photophysical properties, revealing that these compounds are highly fluorescent in polar solvents. Their fluorescence primarily results from internal charge transfer excited states, with some displaying pH-sensitive fluorescent behavior, indicating potential applications in developing pH-sensitive probes (Zheng, Jin, Sun, & Yan, 2006).

Sensing Applications : Another research introduced fluorophores for sensing magnesium and zinc cations. The high sensitivity to pH and selectivity towards metal cations, attributed to the acidity of the fluorophenol moiety, underscores the applicability of similar compounds in fluorescent probes for sensing metal ions and pH changes (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Synthesis and Biological Activity

Antimicrobial Activity : The synthesis of novel Schiff bases, incorporating structures analogous to "2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid," demonstrated antimicrobial activity. This suggests the compound's framework can be instrumental in developing new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Cancer Therapeutic Potential : Research on derivatives related to this compound revealed antiproliferative effects against breast cancer cell lines, indicating its potential as a scaffold for cancer therapeutics. The most active derivatives exhibited significant inhibitory activity, suggesting that modifications to the base structure could enhance therapeutic efficacy (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Photophysical Studies

Organic Fluorophores : Investigations into the fluorescence origins of carbon dots revealed that compounds similar to "this compound" serve as the main ingredients. Such studies are crucial for understanding the fluorescence mechanisms, potentially expanding applications in imaging and sensing (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c1-6-10(12(15)16)18-11(14-6)8-4-3-7(17-2)5-9(8)13/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFQHMKSZOAEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)OC)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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